molecular formula C22H23N5O2S B11569307 [6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone

[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11569307
M. Wt: 421.5 g/mol
InChI Key: KAWKQZWZZDWTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PYRROLIDINE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole . Another method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various substituted phenyl isothiocyanates under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase enzymes . Additionally, it can interact with DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

1-[6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PYRROLIDINE can be compared with other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H23N5O2S/c1-29-17-11-9-15(10-12-17)18-19(21(28)26-13-5-6-14-26)30-22-24-23-20(27(22)25-18)16-7-3-2-4-8-16/h2-4,7-12,18-19,25H,5-6,13-14H2,1H3

InChI Key

KAWKQZWZZDWTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCC5

Origin of Product

United States

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